4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid
Description
4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid is a complex organic compound that belongs to the class of glycosides. It is characterized by the presence of a benzoic acid moiety linked to a sugar molecule through an ether bond. This compound is known for its potential biological activities and is often studied for its antioxidant properties.
Properties
Molecular Formula |
C13H16O9 |
|---|---|
Molecular Weight |
316.26 g/mol |
IUPAC Name |
4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C13H16O9/c14-4-8-9(16)10(17)11(18)13(22-8)21-7-3-5(12(19)20)1-2-6(7)15/h1-3,8-11,13-18H,4H2,(H,19,20)/t8-,9-,10+,11-,13-/m1/s1 |
InChI Key |
ZABGRNGGJZBHDJ-BZNQNGANSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid typically involves the glycosylation of a hydroxybenzoic acid derivative with a protected sugar moiety. The reaction conditions often include the use of acid or base catalysts to facilitate the formation of the glycosidic bond. Common protecting groups for the sugar moiety include acetyl or benzyl groups, which are later removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve enzymatic glycosylation processes, where specific glycosyltransferases are used to catalyze the transfer of the sugar moiety to the hydroxybenzoic acid. This method is advantageous due to its specificity and mild reaction conditions, which help in preserving the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzoquinones or aldehydes.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of ether or amine derivatives.
Scientific Research Applications
4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid has several scientific research applications:
Chemistry: Used as a model compound for studying glycosidic bond formation and cleavage.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential therapeutic effects in treating diseases related to oxidative damage.
Industry: Utilized in the synthesis of natural product derivatives and as an additive in cosmetic formulations for its antioxidant properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid primarily involves its antioxidant activity. The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It interacts with molecular targets such as enzymes involved in oxidative stress pathways, including superoxide dismutase and catalase, enhancing their activity and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one
- (2S,3R,4S,5S,6R)-2-ethoxy-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol
Uniqueness
4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid is unique due to its specific glycosidic linkage and the presence of multiple hydroxyl groups, which contribute to its strong antioxidant properties. Compared to similar compounds, it has a distinct structure that allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
